4-Bromo-N-isobutyl-N-methylaniline
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Overview
Description
4-Bromo-N-isobutyl-N-methylaniline is an organic compound with the molecular formula C11H16BrN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by isobutyl and methyl groups, and a bromine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isobutyl-N-methylaniline typically involves multi-step reactions. One common method is the bromination of N-isobutyl-N-methylaniline. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isobutyl-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
4-Bromo-N-isobutyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom can be replaced with various functional groups, making it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isobutyl-N-methylaniline depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. In receptor binding studies, it may interact with specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylaniline: Similar structure but lacks the isobutyl group.
4-Bromo-2-methylaniline: Similar structure but with a methyl group at the ortho position instead of the para position.
4-Bromo-N-isobutylaniline: Similar structure but lacks the methyl group on the nitrogen.
Uniqueness
4-Bromo-N-isobutyl-N-methylaniline is unique due to the presence of both isobutyl and methyl groups on the nitrogen atom, along with the bromine atom on the benzene ring. This combination of substituents provides distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H16BrN |
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Molecular Weight |
242.16 g/mol |
IUPAC Name |
4-bromo-N-methyl-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C11H16BrN/c1-9(2)8-13(3)11-6-4-10(12)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
UHJGCMVKADZVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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